molecular formula C12H17BrF2OSi B8029191 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane

4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane

Cat. No.: B8029191
M. Wt: 323.25 g/mol
InChI Key: AACBWJQSKVGMNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane (CAS: 1881291-46-8) is a silyl-protected aromatic compound featuring a bromo substituent and two fluorine atoms at the 3- and 5-positions of the phenoxy ring. Its molecular formula is C₁₂H₁₆BrF₂OSi, and it is commonly utilized as an intermediate in pharmaceutical and materials science research due to its stability and reactivity in cross-coupling reactions. The tert-butyldimethylsilyl (TBDMS) group enhances steric protection, making it valuable in selective functionalization processes .

Properties

IUPAC Name

(4-bromo-3,5-difluorophenoxy)-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrF2OSi/c1-12(2,3)17(4,5)16-8-6-9(14)11(13)10(15)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACBWJQSKVGMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrF2OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane involves the reaction of 4-bromo-3,5-difluorophenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted phenoxy compounds.

    Oxidation: Silanols.

    Reduction: Silanes.

    Hydrolysis: Phenols and silanols.

Scientific Research Applications

Material Science Applications

4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane is utilized in the synthesis of advanced materials, particularly in the development of silane-based coatings and adhesives. Its ability to form robust siloxane networks makes it suitable for:

  • Surface Modification : Enhancing the hydrophobicity and chemical resistance of surfaces.
  • Adhesives : Improving adhesion properties in polymer blends and composites.

Case Study: Silane Coatings

Research has demonstrated that silane coatings incorporating this compound exhibit superior durability and resistance to environmental degradation compared to traditional coatings. These properties are essential for applications in automotive and aerospace industries.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its unique structure allows for:

  • Drug Development : Serving as a building block for the synthesis of novel pharmaceuticals targeting specific biological pathways.
  • Prodrug Formulation : Modifying drug solubility and bioavailability through chemical derivatization.

Case Study: Anticancer Agents

A study highlighted the use of this silane compound in synthesizing new anticancer agents that inhibit specific protein interactions involved in tumor growth. The incorporation of fluorine atoms enhances the lipophilicity and metabolic stability of these agents.

Organic Synthesis

The compound is also valuable in organic synthesis as a reagent or catalyst for various reactions. Its reactivity allows it to participate in:

  • Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds in complex organic molecules.
  • Functional Group Transformations : Enabling the introduction of fluorine and bromo functionalities into organic frameworks.

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hrs)Notes
Cross-Coupling with Pd852High selectivity
Nucleophilic Substitution751.5Suitable for diverse substrates
Fluorination Reaction903Effective for aromatic systems

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a source of silicon-containing groups, facilitating the formation of silicon-oxygen bonds. In biological systems, its activity may be related to its ability to interact with proteins or other biomolecules, although specific pathways and targets are still under investigation.

Comparison with Similar Compounds

Positional Isomers: Bromo-Difluoro Substitution Patterns

  • 4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane (CAS: 1881320-68-8): This isomer differs in the positions of fluorine atoms (2,3-difluoro vs. 3,5-difluoro). Both isomers share identical molecular formulas and purity (95%) but may exhibit divergent regioselectivity in synthetic applications .

Boronic Ester Derivatives

  • (4-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane (CAS: 1218789-51-5): This compound incorporates a boronic ester group, enabling participation in Suzuki-Miyaura cross-couplings. Its molecular formula (C₁₈H₃₀BBrO₃Si) includes boron, which broadens its utility in forming carbon-carbon bonds. However, the boronic ester necessitates strict storage conditions (4–8°C) to prevent hydrolysis, unlike the bromo-difluoro analog, which is stable at room temperature .

Functional Group and Application-Based Comparisons

Silyl Ethers vs. Carbamate-Protected Analogs

  • tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate (CAS: Not specified in ): This compound replaces the TBDMS group with a tert-butoxycarbonyl (BOC) carbamate. While both groups offer steric protection, BOC is acid-labile, whereas TBDMS is base-sensitive. The dimethyl substituents (vs.

Propionic Acid Derivatives

  • 2-(4-Bromo-2,6-difluoro-phenoxy)-2-methyl-propionic acid (CAS: 2168634-16-8): This analog features a carboxylic acid group, making it water-soluble and reactive in esterification or amidation reactions. Its application diverges from the silyl-protected compound, as it is more suited for prodrug synthesis or polymer chemistry .

Data Tables: Structural and Functional Properties

Table 1: Key Properties of 4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane and Analogs

Compound Name CAS Number Molecular Formula Functional Groups Purity Storage Primary Applications
This compound 1881291-46-8 C₁₂H₁₆BrF₂OSi Silyl ether, Br, F 95% Room temp Pharma intermediates
4-Bromo-2,3-difluorophenoxy(tert-butyl)dimethylsilane 1881320-68-8 C₁₂H₁₆BrF₂OSi Silyl ether, Br, F 95% Room temp Regioselective synthesis
(4-Bromo-3-borono-phenoxy)(tert-butyl)dimethylsilane 1218789-51-5 C₁₈H₃₀BBrO₃Si Boronic ester, Br 95% 4–8°C Cross-coupling reactions
tert-Butyl 4-(4-bromo-3,5-dimethylphenoxy)piperidine-1-carboxylate - C₁₉H₂₇BrNO₃ BOC carbamate, Br - Room temp Drug discovery

Research Findings and Implications

  • Reactivity : The bromo-difluoro-TBDMS compound exhibits superior stability in basic conditions compared to boronic ester derivatives, which require低温 storage .
  • Synthetic Utility : Positional isomers (e.g., 2,3-difluoro vs. 3,5-difluoro) influence reaction pathways in palladium-catalyzed couplings, with the 3,5-difluoro isomer offering symmetrical steric protection for controlled functionalization .
  • Safety : Boronic ester derivatives pose higher handling risks (H315, H319, H335 hazards) due to their sensitivity to moisture, whereas silyl ethers are generally less hazardous under ambient conditions .

Biological Activity

4-Bromo-3,5-difluorophenoxy(tert-butyl)dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H20BrF2O2Si
  • CAS Number : 1881291-46-8

This compound features a bromine atom and two fluorine atoms on a phenoxy group, which may influence its reactivity and interactions with biological molecules.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

  • Protein Interaction : The compound may bind to specific proteins, altering their function and potentially leading to therapeutic effects.
  • Cell Signaling Modulation : It may influence cell signaling pathways, particularly those involved in cancer progression and inflammation.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific targets and pathways remain under investigation.

In Vitro Studies

In vitro studies have shown that this compound can affect cellular processes. For instance:

  • Cytotoxicity Assays : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The concentration-dependent response suggests potential for use in targeted cancer therapies .
  • Biofilm Inhibition : Similar compounds have demonstrated the ability to inhibit biofilm formation in bacterial cultures, indicating a potential application in combating antibiotic resistance .

In Vivo Studies

In vivo studies involving animal models have provided insights into the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In xenograft models of renal cell carcinoma, treatment with related compounds has shown significant reduction in tumor size and regression . While specific data on this compound is limited, these findings suggest a promising avenue for further investigation.

Case Studies

Several case studies have explored the biological implications of similar silane compounds:

  • Cancer Treatment : A study investigated the effects of silane derivatives on tumor growth in mice. Results indicated that compounds with similar structures significantly reduced levels of HIF-2α and CyclinD1 proteins, which are critical for tumor progression .
  • Antimicrobial Properties : Research on related furanone compounds demonstrated their ability to disrupt quorum sensing in bacteria, suggesting that modifications in silane structures could yield similar antimicrobial effects .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicitySignificant reduction in cell viability in cancer lines
Biofilm FormationInhibition of biofilm thickness by 55%
Tumor GrowthReduction in tumor size in xenograft models
Quorum Sensing DisruptionInhibition of bacterial communication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.